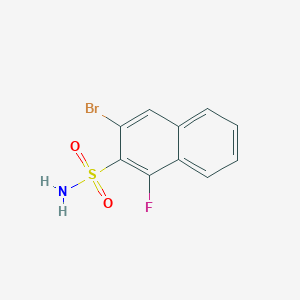

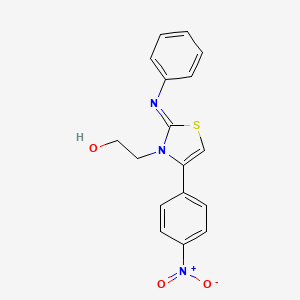

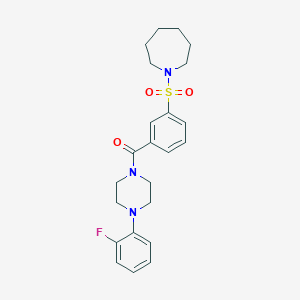

(Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol, also known as NPE-TAZ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that has a nitrophenyl and phenylimino group attached to its structure.

Applications De Recherche Scientifique

Catalytic Applications

Mono and dinuclear M2+ chelates, derived from similar thiazole compounds, have been studied as catalysts for the hydrolysis of organophosphate triesters. These complexes facilitate the breakdown of organophosphates, suggesting potential applications in environmental remediation and detoxification processes (Clewley, Ślebocka-tilk, & Brown, 1989).

Synthesis and Characterization

The synthesis and spectral characterization of thiazole-phenol complexes with zinc(II) ions demonstrate the versatility of thiazole compounds in forming stable metal complexes. These complexes have been studied for their solvent effects on complexation, indicating their potential utility in designing novel coordination compounds with specific properties (Tavman, 2006).

Mechanistic Studies

Investigations into the kinetics and mechanisms of reactions involving thiazole derivatives offer insights into their reactivity. For example, the study of the pyridinolysis of S-4-nitrophenyl thiobenzoates in aqueous ethanol has provided valuable information on reaction mechanisms, potentially guiding the development of new synthetic methodologies (Castro et al., 2004).

Photophysical Properties

Thiazole-containing metallo phthalocyanines have been synthesized and their photophysical properties explored. These compounds exhibit fluorescence quenching with benzoquinone, highlighting their potential applications in sensors and photovoltaic devices (Yenilmez, Sevim, & Bayır, 2013).

Antibacterial Activity

Novel thiazolidin-4-one derivatives, synthesized via ultrasound-assisted methods, have demonstrated significant antibacterial activity. This highlights the potential of thiazole derivatives in the development of new antimicrobial agents (Kerru et al., 2020).

Propriétés

IUPAC Name |

2-[4-(4-nitrophenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c21-11-10-19-16(13-6-8-15(9-7-13)20(22)23)12-24-17(19)18-14-4-2-1-3-5-14/h1-9,12,21H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQVUUDOKHUMEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-(4-nitrophenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-3-oxo-1H-pyrazole-4-carboxylate](/img/structure/B2741620.png)

![6-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2741621.png)

![2-Chloro-N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]propanamide](/img/structure/B2741625.png)

![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2741631.png)

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2741632.png)

![[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride](/img/no-structure.png)